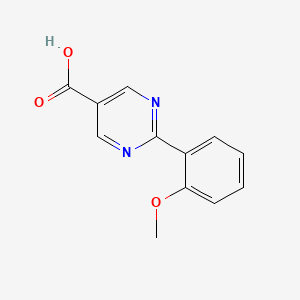

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)11-13-6-8(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUZXIHOKLVGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Foreword: A Roadmap to Characterization

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic design. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its journey through the body and its efficacy at the target site. This guide provides a comprehensive overview of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid, a molecule of interest within the broader class of biologically active pyrimidine derivatives.

Molecular Identity and Structural Attributes

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] The core structure features a pyrimidine ring, a known pharmacophore, substituted with a methoxyphenyl group and a carboxylic acid. The carboxylic acid moiety imparts acidic properties, influencing solubility and potential for salt formation, while the methoxyphenyl group contributes to the molecule's lipophilicity.

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the currently available and unavailable physicochemical data for this compound. The subsequent sections provide detailed protocols for the experimental determination of the missing values.

| Property | Value | Source/Comment |

| CAS Number | 1068977-12-7 | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [4] |

| Molecular Weight | 230.22 g/mol | [4] |

| Melting Point | Data not available | A sharp melting point is an indicator of purity.[5][6] |

| Boiling Point | Data not available | Likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Data not available | Expected to be low in acidic pH due to the carboxylic acid protonation. |

| pKa | Data not available | The carboxylic acid proton is the most acidic. |

| LogP | Data not available | The logP of the corresponding methyl ester is 1.9388, suggesting moderate lipophilicity for the parent acid.[7] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for determining the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[5][6] Impurities typically depress and broaden the melting range.[5][6] The capillary method is a widely used, straightforward technique for this determination.[5]

Experimental Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point range. This saves time in the subsequent, more precise measurements.[6]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[5]

-

Replicate Measurements: Repeat the precise determination at least twice to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical parameter for drug candidates, as a compound must be in solution to be absorbed. The shake-flask method is a classic and reliable technique for determining equilibrium solubility.

Experimental Protocol:

-

Solvent Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9) to understand the pH-dependent solubility profile.

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or µg/mL from the measured concentration and the dilution factor.

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Rationale: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug molecule, it determines the extent of ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.

Experimental Protocol:

-

Apparatus Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water with a co-solvent if necessary to achieve sufficient solubility).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffering region on the curve.

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogP Determination

Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar (lipid-like) environment versus a polar (aqueous) one. It is a critical predictor of a drug's ability to cross cell membranes. The shake-flask method using n-octanol and water is the gold standard for LogP determination.

Experimental Protocol:

-

Phase Pre-saturation: Mix n-octanol and a pH 7.4 buffer and shake vigorously. Allow the phases to separate completely to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: In a vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffer.

-

Equilibration: Seal the vial and shake for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Sample Collection: Carefully withdraw a sample from each phase.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP Determination via Shake-Flask Method.

Conclusion

This compound represents a molecule with potential for further investigation in drug discovery. This guide has provided the foundational knowledge and, crucially, the practical experimental frameworks necessary to build a comprehensive physicochemical profile. By systematically applying the detailed protocols for determining melting point, aqueous solubility, pKa, and LogP, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the characterization of other novel chemical entities.

References

- Vertex AI Search. (n.d.). How To Find Pka.

- MOLBASE. (n.d.). 2-(2-methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester|1068977-10-5.

- BLDpharm. (n.d.). 1068977-12-7|this compound.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- University of Calgary. (n.d.). Melting point determination.

- Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (n.d.). This compound - CAS:1068977-12-7.

- SSERC. (n.d.). Melting point determination.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Lokey Lab Protocols. (2017, March 6). Shake Flask logK.

- ResearchGate. (2021, September 19). experiment (1) determination of melting points.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid.

- ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.

- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- PMC - NIH. (2025, March 18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

Sources

- 1. 1068977-12-7|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester|1068977-10-5 - MOLBASE Encyclopedia [m.molbase.com]

- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. 2-Methoxy-pyrimidine-5-carboxylic acid | C6H6N2O3 - BuyersGuideChem [buyersguidechem.com]

- 8. 2-Methoxypyrimidine-5-carboxylic acid [myskinrecipes.com]

Spectral data analysis of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

An In-depth Technical Guide to the Spectral Analysis of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique spectral analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key building block, its unambiguous structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological assays. This document offers a detailed examination of its mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy data. The guide is structured to not only present the data but to explain the underlying principles and experimental rationale, providing researchers and drug development professionals with a practical framework for the characterization of similar complex molecules.

Molecular Structure and Overview

This compound is a molecule featuring a disubstituted pyrimidine core linked to a methoxyphenyl group and a carboxylic acid moiety. This combination of aromatic systems and functional groups results in a rich and distinct spectral fingerprint. The primary objective of this guide is to deconstruct this fingerprint, assigning specific spectral features to their corresponding structural components.

Key Molecular Information:

-

Molecular Formula: C₁₂H₁₀N₂O₃

-

Molecular Weight: 230.22 g/mol

-

CAS Number: 1068977-12-7[2]

Below is the annotated chemical structure, which will be referenced throughout this analysis.

Caption: Annotated structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For pyrimidine derivatives, Electron Impact (EI) ionization is particularly informative, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[3][4]

Experimental Protocol

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, to ensure accurate mass measurements.[5]

-

Method: The sample is introduced via direct infusion or coupled with a chromatographic system. EI-MS is performed at a standard ionization voltage of 70 eV.

-

Data Acquisition: The mass spectrum is acquired over a range of m/z 50-500 to capture the molecular ion and all significant fragment ions.

Data Interpretation and Predicted Fragmentation

The mass spectrum is expected to confirm the molecular weight and reveal characteristic fragmentation pathways.

-

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at m/z 230 , corresponding to the molecular formula C₁₂H₁₀N₂O₃. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions and neutral losses. Pyrimidine rings are known to undergo complex fragmentation, often involving the successive loss of small neutral molecules.[6][7]

Caption: Predicted major fragmentation pathways in EI-MS.

Summary of Predicted Mass Spectral Data

| m/z (Predicted) | Assignment | Rationale |

| 230 | [M]⁺• (Molecular Ion) | Corresponds to the intact molecule C₁₂H₁₀N₂O₃. |

| 215 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 213 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 185 | [M - COOH]⁺ | Decarboxylation, a common fragmentation for carboxylic acids. |

| 184 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide following the loss of a water molecule. |

| 154 | [M - COOH - OCH₃]⁺ | Loss of the methoxy radical from the decarboxylated fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to its carboxylic acid, ether, and aromatic functionalities.

Experimental Protocol

-

Sample Preparation: The solid sample is analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet. ATR is often preferred for its simplicity and minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum is dominated by the characteristic absorptions of the O-H and C=O bonds of the carboxylic acid.

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region due to the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[8][9][10] This broadness is a hallmark of carboxylic acids.[10]

-

C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches from the methoxy group are expected between 2850-2960 cm⁻¹ .

-

C=O Stretch: A strong, intense absorption band for the carbonyl group of the carboxylic acid is predicted between 1690-1725 cm⁻¹ .[10] Its position in this range is influenced by conjugation with the pyrimidine ring.

-

C=C and C=N Stretches: The "fingerprint region" below 1650 cm⁻¹ will contain multiple bands corresponding to the C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, typically in the 1450-1620 cm⁻¹ range.

-

C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the carboxylic acid will be found around 1210-1320 cm⁻¹ , while the asymmetric C-O-C stretch of the aryl ether will appear as a strong band around 1230-1270 cm⁻¹ .[9]

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 2500-3300 | O-H Stretch | Carboxylic Acid | Broad, Strong |

| 3010-3100 | C-H Stretch | Aromatic (sp²) | Medium |

| 2850-2960 | C-H Stretch | Aliphatic (sp³, -OCH₃) | Medium |

| 1690-1725 | C=O Stretch | Carboxylic Acid | Strong |

| 1450-1620 | C=C and C=N Stretches | Aromatic Rings | Medium-Strong |

| 1230-1270 | C-O Stretch (Asymmetric) | Aryl Ether | Strong |

| 1210-1320 | C-O Stretch | Carboxylic Acid | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol

-

Sample Preparation: The sample (~5-10 mg) is dissolved in a deuterated solvent (~0.6 mL), typically DMSO-d₆. The use of DMSO-d₆ is advantageous as it solubilizes the compound well and allows for the observation of the exchangeable carboxylic acid proton.

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹H NMR Data Interpretation

The proton NMR spectrum will show distinct signals for each chemically non-equivalent proton in the molecule.

-

Carboxylic Acid Proton (1H): A very broad singlet is expected far downfield, typically >12 ppm . Its broadness is due to hydrogen bonding and chemical exchange.

-

Pyrimidine Protons (2H): The protons at the C4 and C6 positions are in a highly deshielded environment due to the adjacent nitrogen atoms and the electron-withdrawing carboxylic acid. They are expected to appear as sharp singlets between 9.0-9.5 ppm .

-

Methoxyphenyl Protons (4H): These four protons on the phenyl ring will appear in the aromatic region (~6.9-8.0 ppm ) and will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with their neighbors.[11]

-

Methoxy Protons (3H): The three protons of the methoxy group are shielded and will appear as a sharp singlet around 3.8-4.0 ppm .

Summary of Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| > 12.0 | Broad s | 1H | -COOH |

| 9.0 - 9.5 | s | 2H | H-4, H-6 (Pyrimidine) |

| 6.9 - 8.0 | m | 4H | H-3', H-4', H-5', H-6' (Methoxyphenyl) |

| 3.8 - 4.0 | s | 3H | -OCH₃ |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

-

Carbonyl Carbon (1C): The carboxylic acid carbonyl carbon is the most deshielded, appearing far downfield around 165-175 δ .[8]

-

Aromatic Carbons (10C): The ten carbons of the pyrimidine and phenyl rings will resonate between 110-165 δ . The carbon attached to the ether oxygen (C-2') will be significantly downfield (~155-160 δ), while other carbons will have shifts dependent on their electronic environment.[12]

-

Methoxy Carbon (1C): The methyl carbon of the methoxy group will be the most shielded, appearing upfield around 55-60 δ .

Summary of Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 165 - 175 | C=O (Carboxylic Acid) |

| 110 - 165 | C-2, C-4, C-5, C-6, C-1' to C-6' (Aromatic) |

| 55 - 60 | -OCH₃ |

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The extensive conjugation in this compound gives rise to characteristic absorption bands.

Experimental Protocol

-

Sample Preparation: A very dilute solution (micromolar concentration) is prepared in a UV-transparent solvent, such as ethanol or acetonitrile.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance is scanned from approximately 200 nm to 400 nm.

Data Interpretation

The spectrum is expected to be characterized by strong absorptions arising from π → π* electronic transitions within the conjugated system formed by the phenyl and pyrimidine rings.

-

λ_max: A major absorption peak (λ_max) is anticipated in the range of 250-350 nm . The exact position and intensity will be solvent-dependent. Studies on similar pyrimidine derivatives show strong absorptions in this region.[13][14][15][16] A secondary band or shoulder may also be observed, representing different electronic transitions within the molecule.

Conclusion

The comprehensive spectral analysis of this compound using MS, IR, NMR, and UV-Vis spectroscopy provides a self-validating system for its structural confirmation. Mass spectrometry confirms the molecular weight and offers insight into its stability and fragmentation. IR spectroscopy provides rapid confirmation of key functional groups, most notably the carboxylic acid. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous and detailed map of the molecule's carbon-hydrogen framework. Together, these techniques provide the rigorous characterization required for high-stakes applications in research and drug development.

References

- Rice, J. M., Dudek, G. O., & Barber, M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.

- Salem, M. A. I., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.

- SpectraBase. Pyrimidine-2-carboxylic acid. SpectraBase.

- Rice, J. M., Dudek, G. O., & Barber, M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.

- IOSR Journal.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

- MOLBASE. 2-(2-methoxy-phenyl)-pyrimidine-5-carboxylic acid methyl ester. MOLBASE.

- BLDpharm. This compound. BLDpharm.

- SpectraBase. Pyrimidine-2-carboxylic acid - Optional[FTIR] - Spectrum. SpectraBase.

- Singh, P., et al. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.

- ResearchGate. UV‐vis absorption (a) and fluorescence (b) spectrum of...

- Abdelgawad, M. A., et al.

- Ghorab, M. M., et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.

- Hafez, H. N., et al.

- BuyersGuideChem. 2-Methoxy-pyrimidine-5-carboxylic acid. BuyersGuideChem.

- Lozina, C. P., et al. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Ordway, F. IR: carboxylic acids. University of Massachusetts.

- SpectraBase. ¹H NMR of Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. SpectraBase.

- PrepChem.com. Synthesis of 2-[4-(methoxyacetylamino)phenyl]-4-hydroxy-5-pyrimidine carboxylic acid imidazolide. PrepChem.com.

- Santa Cruz Biotechnology. 2-Methoxy-pyrimidine-5-carboxylic acid. SCBT.

- Li, Y., et al. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- MySkinRecipes. 2-Methoxypyrimidine-5-carboxylic acid. MySkinRecipes.

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- ResearchGate. ¹³C NMR spectra of synthesized model compound 4f.

- Al-Suwaidan, I. A., et al. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. NIH.

- Cavalieri, L. F., & Bendich, A. The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society.

- Semantic Scholar. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)

Sources

- 1. 2-Methoxypyrimidine-5-carboxylic acid [myskinrecipes.com]

- 2. 1068977-12-7|this compound|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 6. article.sapub.org [article.sapub.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic Acid

Introduction

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core linked to a methoxyphenyl group and bearing a carboxylic acid functionality, presents a versatile scaffold for the synthesis of novel therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and the specific substitution pattern of this compound makes it a valuable subject for structural and analytical studies.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The structure of this compound, with IUPAC-style atom numbering for NMR assignment, is presented below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the methoxyphenyl and pyrimidine rings, as well as the methoxy and carboxylic acid groups. The expected chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive and resonance effects of the substituents.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants (J) for this compound. These values are based on computational predictions and analysis of similar chemical structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4, H6 (Pyrimidine) | 9.2 - 9.4 | s (singlet) | - |

| H6' (Methoxyphenyl) | 7.9 - 8.1 | dd (doublet of doublets) | ~7.5, 1.8 |

| H4' (Methoxyphenyl) | 7.5 - 7.7 | ddd (doublet of doublet of doublets) | ~8.0, 7.5, 1.8 |

| H3' (Methoxyphenyl) | 7.1 - 7.3 | d (doublet) | ~8.0 |

| H5' (Methoxyphenyl) | 7.0 - 7.2 | t (triplet) | ~7.5 |

| -OCH₃ (Methoxy) | 3.9 - 4.1 | s (singlet) | - |

| -COOH (Carboxylic Acid) | 12.0 - 13.5 | br s (broad singlet) | - |

Analysis of the Predicted ¹H NMR Spectrum

-

Pyrimidine Protons (H4, H6): The two protons on the pyrimidine ring are expected to be the most downfield signals in the aromatic region, appearing as a singlet in the range of 9.2-9.4 ppm. Their significant deshielding is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the adjacent carboxylic acid group.

-

Methoxyphenyl Protons (H3', H4', H5', H6'): The protons of the 2-methoxyphenyl group will exhibit a complex splitting pattern characteristic of an ortho-disubstituted benzene ring.

-

H6' is predicted to be a doublet of doublets due to coupling with H5' (ortho, J ≈ 7.5 Hz) and H4' (meta, J ≈ 1.8 Hz). Its downfield shift is influenced by the proximity to the pyrimidine ring.

-

H4' is expected to be a doublet of doublet of doublets, coupling with H3' (ortho, J ≈ 8.0 Hz), H5' (ortho, J ≈ 7.5 Hz), and H6' (meta, J ≈ 1.8 Hz).

-

H3' will likely appear as a doublet due to ortho-coupling with H4' (J ≈ 8.0 Hz).

-

H5' is predicted to be a triplet due to coupling with H4' and H6' (J ≈ 7.5 Hz).

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9-4.1 ppm.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet in the range of 12.0-13.5 ppm.[1][2] The broadness of this signal is due to hydrogen bonding and chemical exchange.[2] This signal will disappear upon the addition of a small amount of deuterium oxide (D₂O) to the NMR sample, which is a characteristic test for exchangeable protons.[1][3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms and functional groups.

Predicted ¹³C NMR Data

The following table presents the predicted chemical shifts for each carbon atom in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (-COOH) | 165 - 170 |

| C2 (Pyrimidine) | 162 - 166 |

| C4, C6 (Pyrimidine) | 158 - 162 |

| C2' (Methoxyphenyl) | 156 - 160 |

| C5 (Pyrimidine) | 135 - 140 |

| C4' (Methoxyphenyl) | 132 - 136 |

| C6' (Methoxyphenyl) | 130 - 134 |

| C1' (Methoxyphenyl) | 125 - 130 |

| C5' (Methoxyphenyl) | 120 - 124 |

| C3' (Methoxyphenyl) | 112 - 116 |

| C7' (-OCH₃) | 55 - 60 |

Analysis of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, appearing in the range of 165-170 ppm.[1]

-

Pyrimidine Carbons (C2, C4, C5, C6): The carbons of the pyrimidine ring are significantly deshielded due to the influence of the nitrogen atoms. C2, being bonded to two nitrogens, is predicted to be the most downfield among the ring carbons. C4 and C6 are also highly deshielded, while C5, being further from the nitrogens but adjacent to the carboxylic acid, will appear at a slightly more upfield position.

-

Methoxyphenyl Carbons (C1' - C6'): The chemical shifts of the methoxyphenyl carbons are characteristic of a substituted benzene ring. C2', being attached to the electron-donating methoxy group, will be the most downfield aromatic carbon. The other carbons will have shifts determined by their position relative to the methoxy group and the pyrimidine ring.

-

Methoxy Carbon (C7'): The carbon of the methoxy group is expected to resonate in the typical range for such groups, around 55-60 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound, as it is a "soft" ionization method that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode.[4] High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of the elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₁₀N₂O₃

-

Molecular Weight: 230.22 g/mol

-

Predicted [M+H]⁺ (Positive Ion Mode): m/z 231.0713

-

Predicted [M-H]⁻ (Negative Ion Mode): m/z 229.0568

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the molecular ion would induce fragmentation, providing further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is proposed below.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.

-

Initial Fragmentation: Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO).[5] Therefore, initial fragmentation of the [M+H]⁺ ion could involve the loss of a water molecule to give an ion at m/z 213.0607. Subsequent loss of carbon monoxide would lead to an ion at m/z 185.0658.

-

Alternative Fragmentation: Another likely fragmentation pathway involves the loss of a methyl radical (CH₃•) from the methoxy group, resulting in an ion at m/z 198.0372. This ion could then lose carbon monoxide to form an ion at m/z 170.0423. The fragmentation of the pyrimidine ring itself is also possible, leading to a variety of smaller fragment ions.[6][7][8]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.

NMR Data Acquisition

Caption: Experimental workflow for NMR analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Typical parameters would include a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate signal representation.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

-

Mass Spectrometry Data Acquisition

Caption: Experimental workflow for ESI-MS analysis.

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[4][9][10]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable mobile phase, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.[4]

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the molecular ion.

-

Acquire a full scan mass spectrum over an appropriate m/z range (e.g., m/z 50-500) to detect the molecular ion.

-

Perform MS/MS analysis by isolating the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion from the high-resolution mass spectrum and use it to confirm the elemental composition of the compound.

-

Analyze the fragmentation pattern obtained from the MS/MS spectrum to corroborate the proposed structure.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. The predicted spectral data, along with the proposed fragmentation pathway and detailed experimental protocols, offer a comprehensive resource for the structural characterization of this important heterocyclic compound. By understanding the expected spectral features, researchers can confidently identify and analyze this molecule, facilitating its use in drug discovery and other scientific endeavors. The principles and methodologies outlined in this guide are also broadly applicable to the structural elucidation of other novel organic molecules.

References

- Sharma, V., & Kumar, P. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Drug Development and Research, 4(3), 221-226.

-

Chemistry Steps. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

- Hofmann, J., & Kellers, S. (2019). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 657-683.

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

JoVE. (2022, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Science Education Database. Retrieved from [Link]

- Wang, R., et al. (2013). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of The American Society for Mass Spectrometry, 24(10), 1551-1559.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 29-36.

-

Chemistry LibreTexts. (2021, August 15). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Sample preparation for the ES/MS. Mass Spectrometry Facility. Retrieved from [Link]

-

Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

- Schalley, C. A., & Springer, A. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 22-42.

- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6571.

- Li, J., et al. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(5), 2345.

-

Organic Chemistry Tutor. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids [Video]. YouTube. [Link]

- Kertesz, V., & Glick, J. (2019).

- Goldyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 123-134.

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. Retrieved from [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 5. GCMS Section 6.12 [people.whitman.edu]

- 6. sphinxsai.com [sphinxsai.com]

- 7. article.sapub.org [article.sapub.org]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. vanderbilt.edu [vanderbilt.edu]

A Comprehensive Technical Guide to the Solubility Analysis of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides an in-depth technical framework for conducting comprehensive solubility studies of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid, a molecule of interest in contemporary drug discovery. As a Senior Application Scientist, the following sections synthesize fundamental principles with actionable, field-proven protocols. This document is designed to empower researchers to generate robust and reliable solubility data, essential for informed decision-making in the drug development pipeline. We will explore the theoretical underpinnings of solubility, detail the systematic selection of organic solvents, provide step-by-step experimental protocols, and discuss the thermodynamic analysis of the resulting data.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Therefore, a thorough understanding of an API's solubility characteristics is paramount from the earliest stages of drug discovery.[2] Poor aqueous solubility can lead to low and variable bioavailability, posing significant challenges to formulation development and potentially leading to the failure of promising drug candidates.

This guide focuses on this compound, a heterocyclic compound with structural motifs that suggest its potential as a bioactive molecule. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities. A comprehensive analysis of its solubility in various organic solvents is crucial for downstream processes such as salt screening, polymorph screening, and the development of oral and parenteral dosage forms.

Physicochemical Characterization of this compound

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Solubility Studies |

| Molecular Weight | ~244.24 g/mol | Influences the mass transfer properties of the molecule. |

| pKa (acidic) | ~4.0 - 5.0 | The carboxylic acid moiety will be ionized at higher pH, significantly impacting solubility in aqueous and protic solvents. |

| logP | ~2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Melting Point | >200 °C (estimated) | A high melting point often correlates with lower solubility due to strong crystal lattice energy. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton can participate in hydrogen bonding with acceptor solvents. |

| Hydrogen Bond Acceptors | 5 | The nitrogen atoms in the pyrimidine ring, the methoxy oxygen, and the carbonyl oxygen can accept hydrogen bonds. |

These predicted properties suggest that this compound is a moderately lipophilic weak acid with a potentially high melting point. The presence of both hydrogen bond donor and acceptor sites indicates that its solubility will be highly dependent on the solvent's polarity and hydrogen bonding capacity.

Strategic Selection of Organic Solvents

The choice of organic solvents for a solubility study should be systematic and representative of the different solvent classes. This approach ensures a comprehensive understanding of the solute-solvent interactions that govern the dissolution process. For preformulation studies, a selection of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants is recommended.[5][6]

Table 2: A Representative Panel of Organic Solvents for Solubility Studies

| Solvent | Class | Polarity Index | Rationale for Inclusion |

| Methanol | Polar Protic | 5.1 | Can act as both a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | 4.3 | Similar to methanol but with a lower polarity. |

| Isopropanol | Polar Protic | 3.9 | Offers a further decrease in polarity within the alcohol series. |

| Acetone | Polar Aprotic | 5.1 | A polar solvent that cannot donate hydrogen bonds. |

| Acetonitrile | Polar Aprotic | 5.8 | A highly polar aprotic solvent. |

| Ethyl Acetate | Moderately Polar | 4.4 | An ester commonly used in pharmaceutical processing. |

| Dichloromethane | Nonpolar | 3.1 | A nonpolar solvent capable of weak hydrogen bonding. |

| Toluene | Nonpolar | 2.4 | A nonpolar aromatic solvent. |

| n-Heptane | Nonpolar | 0.1 | A nonpolar aliphatic solvent. |

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium or thermodynamic solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[7][8][9]

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent from Table 2. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker) at a specified temperature (e.g., 25 °C and 37 °C are common for pharmaceutical studies).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time required to reach a solubility plateau.[10]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.[10]

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

Analytical Methodologies

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of an API in solution.[11][12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good peak shape and retention time.

-

Stationary Phase: A C18 column is a common choice for the analysis of moderately polar compounds.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax). The aromatic and pyrimidine rings in the structure suggest strong UV absorbance.

-

Quantification: A calibration curve is constructed by plotting the peak area of known concentrations of this compound against their corresponding concentrations. The concentration of the unknown samples is then determined from this curve.

4.2.2. UV-Vis Spectrophotometry

For rapid screening or in the absence of an HPLC system, UV-Vis spectrophotometry can be a viable alternative, provided the solvent does not interfere with the absorbance of the analyte.[13]

-

Wavelength Selection: The λmax of this compound in each solvent should be determined by scanning a solution of the compound across a range of UV wavelengths.

-

Quantification: A standard curve is generated by measuring the absorbance of a series of solutions with known concentrations at the determined λmax. The concentration of the solubility samples is then calculated using the Beer-Lambert law.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 3: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 15.2 | 0.062 |

| Ethanol | 8.5 | 0.035 |

| Isopropanol | 4.1 | 0.017 |

| Acetone | 25.8 | 0.106 |

| Acetonitrile | 18.9 | 0.077 |

| Ethyl Acetate | 12.3 | 0.050 |

| Dichloromethane | 2.5 | 0.010 |

| Toluene | 0.8 | 0.003 |

| n-Heptane | <0.1 | <0.0004 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The hypothetical data suggests that the solubility of this compound is highest in polar aprotic solvents like acetone and acetonitrile, followed by polar protic solvents. The solubility is significantly lower in nonpolar solvents, which is consistent with the presence of polar functional groups in its structure.

Thermodynamic Modeling of Solubility

Thermodynamic models can provide valuable insights into the dissolution process by quantifying the thermodynamic parameters of solvation. The Buchowski-Ksiazczak (λh) model is a useful tool for analyzing the temperature dependence of solubility.[14][15][16]

The model is based on the following equation:

ln(1 + λ * (1/x - 1)) = h * (1/T - 1/T_m)

where:

-

x is the mole fraction solubility

-

λ and h are adjustable parameters related to the association and enthalpy of mixing, respectively

-

T is the absolute temperature

-

T_m is the melting point of the solute in Kelvin

By determining the solubility at different temperatures, the parameters λ and h can be calculated, providing a deeper understanding of the solute-solvent interactions.

Visualization of Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to studying the solubility of this compound in organic solvents. By following the detailed protocols for solvent selection, experimental execution using the shake-flask method, and quantitative analysis via HPLC or UV-Vis spectrophotometry, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding formulation strategies, enabling further development of this promising compound into a viable therapeutic agent. The integration of in-silico predictions and thermodynamic modeling further enhances the understanding of the molecule's behavior in solution, embodying a modern, holistic approach to pharmaceutical preformulation.

References

-

MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Available from: [Link].

-

Taylor & Francis Online. Development of QSAR models for in silico screening of antibody solubility. Available from: [Link].

-

ResearchGate. Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. Available from: [Link].

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link].

-

QSAR Toolbox. QSAR Toolbox. Available from: [Link].

-

IEEE Xplore. QSAR model development for solubility prediction of Paclitaxel. Available from: [Link].

-

PubMed. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Available from: [Link].

-

UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. Available from: [Link].

-

ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Available from: [Link].

-

ACS Publications. Pruned Machine Learning Models to Predict Aqueous Solubility. Available from: [Link].

-

ResearchGate. Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. Available from: [Link].

-

FDA. BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link].

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link].

- Books Gateway. Preformulation Studies | Pharmaceutical Formulation: The Science and Technology of Dosage Forms.

-

World Health Organization (WHO). Annex 4. Available from: [Link].

-

National Center for Biotechnology Information. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available from: [Link].

-

arXiv. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Available from: [Link].

-

ResearchGate. Determination of carboxylic acids in apple juice by RP HPLC. Available from: [Link].

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available from: [Link].

-

SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link].

-

ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link].

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Available from: [Link].

-

MDPI. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures. Available from: [Link].

-

National Center for Biotechnology Information. A Universal Framework for General Prediction of Physicochemical Properties: The Natural Growth Model. Available from: [Link].

-

Pharmapproach.com. Preformulation Studies: Solubility analysis. Available from: [Link].

-

PubMed. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available from: [Link].

-

ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available from: [Link].

-

science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. Available from: [Link].

-

MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Available from: [Link].

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link].

-

CUTM Courseware. PREFORMULATION STUDIES. Available from: [Link].

-

European Medicines Agency (EMA). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link].

-

Drug Discovery Online. Best Practices For Preformulation In Drug Development. Available from: [Link].

-

National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link].

-

YouTube. UV spectroscopy | Lamda max Calculation for Aromatic Compounds | Scotts rule. Available from: [Link].

-

ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link].

-

OUCI. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Available from: [Link].

-

Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. Available from: [Link].

-

PubMed. Calculating physical properties of organic compounds for environmental modeling from molecular structure. Available from: [Link].

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. upm-inc.com [upm-inc.com]

- 6. books.rsc.org [books.rsc.org]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. who.int [who.int]

- 11. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures [mdpi.com]

A Technical Guide to the Biological Screening of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids and numerous therapeutic agents.[1][2] The fusion of a pyrimidine core with a 5-carboxylic acid moiety and a 2-(2-methoxyphenyl) substituent presents a unique chemical architecture with significant therapeutic promise. The methoxy group can enhance membrane permeability and metabolic stability, while the carboxylic acid offers a key site for hydrogen bonding, potentially anchoring the molecule to biological targets.[3] This guide provides a comprehensive framework for the systematic biological screening of this specific class of derivatives, moving beyond a simple recitation of methods to explain the scientific rationale behind the screening cascade. Our objective is to empower researchers to efficiently identify and characterize the bioactivity of these promising molecules.

Section 1: The Strategic Rationale for Target Selection

The broad spectrum of activities reported for pyrimidine derivatives necessitates a hierarchical and logical screening approach.[4][5] The initial screening funnel should be designed to detect cytotoxic, antimicrobial, and key enzyme inhibitory activities, which represent the most probable therapeutic applications for this scaffold.

The 2-methoxyphenyl and pyrimidine-5-carboxylic acid moieties suggest potential interactions with a variety of biological targets. The general workflow for screening these derivatives begins with a broad assessment of their effects on cell viability and microbial growth, followed by more specific mechanistic assays for promising candidates.

Caption: High-level screening workflow for 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid derivatives.

Section 2: In Vitro Cytotoxicity Screening

A fundamental first step in evaluating any novel chemical entity is to assess its effect on cell viability. This is crucial for identifying potential anticancer agents and for understanding the general toxicity profile of the compounds.[2]

Rationale for Assay Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and high-throughput colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6][7][8] The principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effect.[2]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies and is suitable for screening against adherent cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6][9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[10]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Test compounds (dissolved in DMSO to create stock solutions)

-

96-well flat-bottom plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in serum-free medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

-

Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

Data Presentation and Interpretation

The results are typically expressed as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

| Compound ID | Derivative Substitution | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| PYR-001 | Unsubstituted | 25.4 ± 2.1 | 31.2 ± 3.5 |

| PYR-002 | 4'-Fluoro on Phenyl | 15.8 ± 1.5 | 22.7 ± 2.8 |

| PYR-003 | 4'-Chloro on Phenyl | 12.3 ± 1.1 | 18.9 ± 2.0 |

| Doxorubicin | Positive Control | 0.8 ± 0.1 | 1.1 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Section 3: Antimicrobial Activity Screening

The pyrimidine scaffold is present in many known antimicrobial agents, making this a critical area of investigation.[5] Screening should encompass both antibacterial and antifungal activities.

Antibacterial Susceptibility Testing

Rationale for Assay Selection: Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This method is considered a gold standard by the Clinical and Laboratory Standards Institute (CLSI) and is suitable for screening a large number of compounds in a 96-well format.[11][13]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on CLSI M07 guidelines.[11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well U-bottom plates

-

Spectrophotometer or plate reader (600 nm)

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted across the plate.

-

The final volume in each well after adding the inoculum will be 100 µL.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Seal the plates and incubate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.

-

Antifungal Susceptibility Testing

Rationale for Assay Selection: Poisoned Food Technique

The poisoned food technique is a widely used and straightforward method for screening the antifungal activity of compounds against filamentous fungi.[14][15][16] The principle involves incorporating the test compound into the fungal growth medium and observing the inhibition of mycelial growth.[17]

Experimental Protocol: Poisoned Food Technique

Materials:

-

Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA)

-

Test compounds (dissolved in DMSO)

-

Positive control fungicide (e.g., Fluconazole)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

Procedure:

-

Preparation of Poisoned Media:

-

Prepare molten PDA and cool it to about 45-50°C.

-

Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentration. Mix well by gentle swirling.

-

Pour approximately 20 mL of the "poisoned" PDA into each sterile Petri dish and allow it to solidify. Prepare control plates with PDA and DMSO only.

-

-

Inoculation:

-

From the periphery of a 7-day-old culture of the test fungus, cut a 5 mm disc of mycelium using a sterile cork borer.

-

Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both poisoned and control).

-

-

Incubation and Measurement:

-

Incubate the plates at 25-28°C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the plate.

-

Measure the radial growth of the fungal colony in millimeters.

-

-

Calculation of Inhibition:

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

% Inhibition = [(C - T) / C] x 100

-

Where C = average diameter of the fungal colony in the control plate, and T = average diameter of the fungal colony in the treated plate.

-

-

Table 2: Hypothetical Antimicrobial Activity Data

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger Inhibition at 50 µg/mL (%) |

| PYR-001 | 64 | >128 | 45.2 ± 4.1 |

| PYR-002 | 32 | 64 | 68.5 ± 5.3 |

| PYR-003 | 16 | 32 | 75.1 ± 6.2 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 92.4 ± 3.8 |

Section 4: Secondary Screening: Enzyme Inhibition Assays

Compounds that demonstrate significant cytotoxic or antimicrobial activity should be further investigated to elucidate their mechanism of action. Enzyme inhibition is a common mechanism for pyrimidine derivatives.[18] Based on the structural alerts and known activities of similar compounds, cyclooxygenase (COX) and protein kinases are plausible targets.[18][19]

Rationale for Target Selection

-

Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives have been reported as anti-inflammatory agents that function by inhibiting COX-1 and COX-2 enzymes, which are key in prostaglandin biosynthesis.[18][20] Screening for COX inhibition is a logical step for compounds with this scaffold.

-

Protein Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[21] The pyrimidine core is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors, making this an important class of enzymes to investigate for any new pyrimidine derivative with anticancer activity.[22][23]

Experimental Workflow: Enzyme Inhibition Screening

Caption: Workflow for secondary screening of active compounds in enzyme inhibition assays.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on an ELISA method that quantifies prostaglandin E2 (PGE₂) produced by the enzymatic reaction.[24][25]

Materials:

-

Purified human or ovine COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

Test compounds and reference inhibitors (e.g., Celecoxib for COX-2)

-

Stannous Chloride (to stop the reaction)

-

PGE₂ ELISA Kit

-

96-well microplate and reader

Procedure:

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations.

-

Incubate for 10 minutes at 37°C to allow for inhibitor binding.[26]

-

-

Initiation of Reaction:

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for exactly 2 minutes at 37°C.[26]

-

-

Termination and Quantification:

-

Stop the reaction by adding a saturated solution of stannous chloride.

-

Quantify the amount of PGE₂ produced in each well using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each compound concentration relative to the control (no inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based assay that measures ADP production, a universal product of kinase reactions.[21][27]

Materials:

-

Kinase of interest (e.g., VEGFR-2, EGFR) and its specific substrate peptide

-

ATP

-

Test compounds and reference inhibitor (e.g., Staurosporine)

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection

Procedure:

-

Compound and Kinase Pre-incubation:

-

In a white 96-well plate, add serially diluted test compound or DMSO control.

-

Add the kinase to each well.

-

Incubate for 10 minutes at room temperature.[21]

-

-

Kinase Reaction:

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at 30°C for 60 minutes.[21]

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and thus to kinase activity.

-

Calculate the IC₅₀ value by plotting the luminescence signal against the logarithm of the inhibitor concentration.[21]

-

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the biological screening of this compound derivatives. By beginning with broad phenotypic assays for cytotoxicity and antimicrobial activity and progressing to specific enzyme-based mechanistic studies, researchers can efficiently identify lead compounds and elucidate their modes of action. The data generated from this screening cascade, particularly the IC₅₀ and MIC values, are critical for establishing structure-activity relationships (SAR) and guiding the next phase of drug development: lead optimization. Promising candidates identified through this workflow warrant further investigation, including more extensive profiling against panels of cancer cell lines or microbial strains, ADME-Tox studies, and ultimately, in vivo efficacy evaluation in relevant disease models.

References

-

Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Retrieved from [Link]

-